2-(Allylthio)benzo[d]thiazole 2-(Allylthio)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 22388-07-4
VCID: VC4946150
InChI: InChI=1S/C10H9NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2
SMILES: C=CCSC1=NC2=CC=CC=C2S1
Molecular Formula: C10H9NS2
Molecular Weight: 207.31

2-(Allylthio)benzo[d]thiazole

CAS No.: 22388-07-4

Cat. No.: VC4946150

Molecular Formula: C10H9NS2

Molecular Weight: 207.31

* For research use only. Not for human or veterinary use.

2-(Allylthio)benzo[d]thiazole - 22388-07-4

Specification

CAS No. 22388-07-4
Molecular Formula C10H9NS2
Molecular Weight 207.31
IUPAC Name 2-prop-2-enylsulfanyl-1,3-benzothiazole
Standard InChI InChI=1S/C10H9NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2
Standard InChI Key BBSXEAQRDHEFLL-UHFFFAOYSA-N
SMILES C=CCSC1=NC2=CC=CC=C2S1

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(allylthio)benzo[d]thiazole (C₁₀H₉NS₂) consists of a planar benzothiazole ring system fused with a benzene and thiazole moiety. The allylthio substituent introduces a reactive sulfur atom and a conjugated alkene group, which may influence electronic properties and intermolecular interactions . Key physicochemical parameters include:

  • Molecular weight: 207.31 g/mol

  • Solubility: Predicted to exhibit limited solubility in polar solvents due to the hydrophobic benzothiazole core, with enhanced solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane.

  • Reactivity: The allylthio group is susceptible to oxidation and nucleophilic substitution, while the thiazole nitrogen may participate in hydrogen bonding or coordination chemistry .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 2-(allylthio)benzo[d]thiazole typically involves the functionalization of 2-mercaptobenzothiazole (MBT), a widely available precursor. A representative method includes:

  • Alkylation of MBT:
    MBT reacts with allyl bromide in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent such as acetone or acetonitrile . The reaction proceeds via nucleophilic displacement of the bromine atom by the thiolate anion:

    MBT+CH2=CHCH2BrBase2-(Allylthio)benzo[d]thiazole+HBr\text{MBT} + \text{CH}_2=CHCH_2Br \xrightarrow{\text{Base}} \text{2-(Allylthio)benzo[d]thiazole} + \text{HBr}

    This method yields moderate to high purity products, with reaction times ranging from 4–12 hours .

  • Microwave-Assisted Synthesis:
    Recent advancements utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis time to 15–30 minutes while maintaining yields above 80% .

Structural Analogues and Derivatives

Modifications to the allylthio group or benzothiazole core can enhance bioactivity. Examples include:

  • Halogenation: Introducing halogens (e.g., Cl, Br) at the 6-position of the benzothiazole ring to improve antimicrobial potency .

  • Hybridization: Conjugation with pharmacophores like pyrazole or imidazole to target specific enzymes .

Hypothesized Biological Activities

While direct pharmacological data for 2-(allylthio)benzo[d]thiazole are scarce, its structural similarity to bioactive benzothiazoles allows for extrapolation:

Antimicrobial and Antifungal Activity

Benzothiazoles with sulfur substituents exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The allylthio group may enhance membrane permeability, disrupting microbial cell walls. Comparative studies of analogous compounds suggest minimum inhibitory concentrations (MICs) in the range of 0.5–50 μg/mL, depending on substituents .

Enzyme Inhibition

The compound may act as a mechanism-based inhibitor for enzymes such as:

  • Monoamine oxidase (MAO): Thiazole derivatives modulate neurotransmitter levels, potentially aiding in neurological disorders .

  • Heat shock protein 90 (Hsp90): Inhibition disrupts protein folding in cancer cells, inducing apoptosis .

Applications in Material Science

The allylthio group’s reactivity enables applications in:

  • Polymer Chemistry: As a crosslinking agent in vulcanization processes for rubbers .

  • Corrosion Inhibition: Adsorption onto metal surfaces via sulfur atoms, reducing oxidation rates in acidic environments .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Traditional methods require optimization for industrial-scale production.

  • Toxicity Profiles: Preliminary studies on MBT derivatives indicate potential hepatotoxicity, necessitating rigorous safety evaluations .

Future research should prioritize:

  • Targeted Drug Design: Computational docking studies to identify binding sites on enzymes like DprE1 for antitubercular activity .

  • Green Chemistry Approaches: Solvent-free synthesis or biocatalytic methods to improve sustainability .

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